Hafnium ethoxide

Description

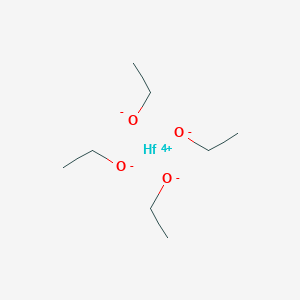

Structure

3D Structure of Parent

Properties

IUPAC Name |

ethanolate;hafnium(4+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4C2H5O.Hf/c4*1-2-3;/h4*2H2,1H3;/q4*-1;+4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFIMXCBKRLYJQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[O-].CC[O-].CC[O-].CC[O-].[Hf+4] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H20HfO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90431329 | |

| Record name | HAFNIUM ETHOXIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90431329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13428-80-3 | |

| Record name | HAFNIUM ETHOXIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90431329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrakis-ethoxide hafnium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Strategic Importance of Hafnium Ethoxide

An In-Depth Technical Guide to Hafnium Ethoxide: Properties, Synthesis, and Applications

Hafnium ethoxide, with the chemical formula Hf(OC₂H₅)₄, is a metal-organic compound that has emerged as a critical precursor in the fields of materials science and semiconductor manufacturing. While hafnium itself is known for its exceptional high-temperature properties and corrosion resistance, its alkoxide derivatives, particularly the ethoxide, provide a chemically versatile and highly reactive source of hafnium for advanced deposition processes.

The principal application driving the demand for hafnium ethoxide is the production of hafnium oxide (HfO₂) thin films.[1] Hafnium oxide is a leading high-k dielectric material, essential for manufacturing the next generation of smaller, more powerful, and energy-efficient transistors.[2] By replacing traditional silicon dioxide gate insulators, HfO₂ allows for continued device scaling in accordance with Moore's Law. Hafnium ethoxide's utility as a precursor for techniques like Atomic Layer Deposition (ALD) and Metal-Organic Chemical Vapor Deposition (MOCVD) stems from its favorable volatility and decomposition characteristics, which enable the precise, layer-by-layer growth of high-quality dielectric films.[2][3]

Beyond its pivotal role in microelectronics, hafnium ethoxide is also utilized in the synthesis of specialized nanomaterials, catalysts, and protective refractory coatings, making it a compound of significant interest to researchers across multiple scientific disciplines.[4][5] This guide provides a detailed overview of its chemical properties, established synthesis methodologies, and key applications from the perspective of an application scientist.

PART 1: Core Chemical and Physical Properties

A thorough understanding of hafnium ethoxide's properties is fundamental to its successful handling, storage, and application. The compound is a white to off-white crystalline solid that is highly sensitive to moisture.[6][7] This reactivity with water is its most critical handling consideration, as exposure to ambient humidity will lead to hydrolysis and the formation of non-volatile hafnium oxides and hydroxides, compromising its function as a precursor.[8][9]

All quantitative data are summarized in the table below for ease of reference.

| Property | Value | Source(s) |

| Chemical Formula | C₈H₂₀HfO₄ or Hf(OC₂H₅)₄ | [6][7] |

| Molecular Weight | 358.73 g/mol | [6][10] |

| CAS Number | 13428-80-3 | [6][7][10][11] |

| Appearance | White to off-white crystalline solid | [6][7][12] |

| Melting Point | 178-180 °C | [4][13] |

| Boiling Point | 180-200 °C at 13 mmHg | [4][11] |

| Solubility | Soluble in hydrocarbons. Reacts with ketones and esters. | [4][9] |

| Water Solubility | Reacts exothermally with water (hydrolysis). | [4][9] |

| Sensitivity | Highly moisture-sensitive. | [6][8][12] |

| Stability | Stable under inert, dry conditions. Incompatible with strong oxidizing agents. | [8] |

| Hazard Codes | Flammable solid (Category 2), Causes severe skin burns and eye damage (Category 1B). | [11][13] |

PART 2: Synthesis Routes and Methodologies

The synthesis of high-purity hafnium ethoxide is a non-trivial process that requires stringent control over reaction conditions, particularly the exclusion of water. Several routes have been established, each with distinct advantages concerning yield, purity, cost, and environmental impact.

Route 1: The Ammonolysis of Hafnium(IV) Chloride

This is the most common and historically significant thermal method for producing hafnium ethoxide. The direct reaction between hafnium(IV) chloride (HfCl₄) and ethanol is an equilibrium process that does not proceed to completion.[14] To drive the reaction forward, a base is required to act as a scavenger for the hydrogen chloride (HCl) byproduct. Anhydrous ammonia is highly effective for this purpose.

The overall balanced reaction is: HfCl₄ + 4 C₂H₅OH + 4 NH₃ → Hf(OC₂H₅)₄ + 4 NH₄Cl(s) [11]

The causality behind this choice is clear: ammonia reacts with the generated HCl to form solid ammonium chloride (NH₄Cl), which is insoluble in the organic solvents typically used for the reaction (e.g., benzene or toluene). This precipitation effectively removes a product from the reaction equilibrium, driving the synthesis to completion according to Le Châtelier's principle.

-

System Preparation: All glassware must be rigorously dried in an oven (e.g., at 120 °C overnight) and assembled hot under a stream of dry, inert gas (e.g., argon or nitrogen). A Schlenk line or glovebox is essential for all manipulations.

-

Reactant Charging: A reaction flask equipped with a magnetic stirrer, condenser, and gas inlet/outlet is charged with anhydrous ethanol (4 moles equivalent) and a dry, non-polar solvent like benzene. Hafnium(IV) chloride (1 mole equivalent) is then added slowly under a positive pressure of inert gas. HfCl₄ is a moisture-sensitive solid and should be handled accordingly.[15]

-

Reaction Execution: The resulting slurry is cooled in an ice bath. Dry ammonia gas is then bubbled through the solution at a controlled rate with vigorous stirring. The reaction is exothermic, and the formation of a white precipitate (NH₄Cl) will be observed.

-

Completion and Isolation: After the addition of ammonia is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure complete reaction.

-

Purification: The solid NH₄Cl is removed by filtration under inert atmosphere. The solvent is then removed from the filtrate under reduced pressure. The crude hafnium ethoxide product is purified by vacuum distillation to yield a white, crystalline solid.

Route 2: Electrochemical Synthesis (EHS)

A more modern and environmentally friendly alternative is the electrodissolution-coupled hafnium alkoxide synthesis (EHS).[16] This method avoids the use of halide precursors and the generation of solid waste, representing a significant advancement in green chemistry.[17]

The principle involves the anodic dissolution of a high-purity hafnium metal electrode in anhydrous ethanol containing a supporting electrolyte (e.g., tetraethylammonium chloride, Et₄NCl).[2][16]

The key reactions are:

-

Anode (Oxidation): Hf(s) → Hf⁴⁺(solv) + 4e⁻

-

Cathode (Reduction): 4 C₂H₅OH(l) + 4e⁻ → 4 C₂H₅O⁻(solv) + 2H₂(g)

-

Solution (Combination): Hf⁴⁺(solv) + 4 C₂H₅O⁻(solv) → Hf(OC₂H₅)₄(solv)

The net result is the direct conversion of hafnium metal and ethanol into hafnium ethoxide and hydrogen gas, with no other byproducts. This process is notable for its high Faradaic efficiency and the high purity of the resulting product.[17]

-

Cell Assembly: An undivided electrochemical cell is constructed with a high-purity hafnium metal plate as the anode and an inert conductor (e.g., platinum or graphite) as the cathode.

-

Electrolyte Preparation: The cell is filled with anhydrous ethanol containing a dissolved supporting electrolyte under an inert atmosphere. The electrolyte is crucial for providing ionic conductivity.

-

Electrolysis: A constant current (galvanostatic conditions) is applied between the electrodes using a DC power source. The hafnium anode will corrode/dissolve, while hydrogen gas will be evolved at the cathode.[18] Key parameters such as current density, temperature, and electrolyte concentration must be optimized to maximize yield and efficiency.[19]

-

Product Recovery and Purification: After the electrolysis is complete (determined by the mass loss of the anode), the resulting solution containing dissolved hafnium ethoxide is processed. The product is isolated by removing the ethanol and electrolyte under vacuum, followed by purification via vacuum distillation.

PART 3: Key Applications in Research and Industry

The utility of hafnium ethoxide is intrinsically linked to its ability to serve as a high-purity source for hafnium oxide in various material forms.

High-k Dielectric Films in Semiconductors

This is the primary industrial application. Hafnium ethoxide is a preferred precursor for ALD and MOCVD of HfO₂ gate dielectrics.[2][3]

-

Mechanism of Action: In an ALD process, pulses of hafnium ethoxide vapor are introduced into a reaction chamber where they chemisorb onto the substrate surface. A subsequent pulse of an oxidant (e.g., water vapor or ozone) reacts with the adsorbed precursor layer to form a monolayer of HfO₂. By repeating this cycle hundreds of times, a highly conformal and uniform thin film with precise thickness control can be grown.

-

Field-Proven Advantages: The choice of hafnium ethoxide over hafnium chloride is driven by several factors:

-

Lower Deposition Temperature: Alkoxides generally allow for lower process temperatures compared to halides.

-

No Halogen Contamination: Using HfCl₄ can lead to residual chlorine in the dielectric film, which degrades its electrical performance. Hafnium ethoxide eliminates this risk.[18]

-

High Reactivity: The ethoxide ligands are readily displaced during the deposition reaction, leading to efficient film growth.

-

Synthesis of Nanomaterials

Hafnium ethoxide can be used in sol-gel or hydrothermal processes to synthesize HfO₂ nanoparticles.[20] By carefully controlling the hydrolysis of the ethoxide in a solvent system, researchers can precipitate hafnium oxide particles with specific sizes and crystal phases (monoclinic or tetragonal).[20] These nanomaterials are being investigated for applications in catalysis, high-refractive-index coatings, and scintillators.

Preparation of Refractory Coatings

The compound serves as a chemical for preparing dense, hard, and thermally stable hafnium oxide coatings on various substrates.[4][5] These coatings can provide protection against corrosion, wear, and high-temperature oxidation, finding use in aerospace and other demanding industrial environments.

PART 4: Safety, Handling, and Storage

As a Senior Application Scientist, ensuring the integrity of the material and the safety of personnel is paramount.

-

Moisture Sensitivity: This is the most critical factor. Hafnium ethoxide must be handled exclusively under a dry, inert atmosphere (e.g., in a glovebox or using Schlenk techniques).[6][12] Exposure to air will cause rapid hydrolysis, rendering the material useless.

-

Storage: The material should be stored in a tightly sealed container, often in an ampule under argon, in a cool, dry place away from heat and ignition sources.

-

Personal Protective Equipment (PPE): Due to its classification as a flammable solid that causes severe skin and eye damage, appropriate PPE is mandatory.[11] This includes flame-retardant lab coats, chemical-resistant gloves, and safety goggles or a face shield. All handling should be performed in a well-ventilated area or chemical fume hood.

-

Disposal: Waste material should be handled as hazardous chemical waste in accordance with local, state, and federal regulations.

Conclusion

Hafnium ethoxide is a cornerstone precursor material for advanced electronic and materials science applications. Its value is defined by its ability to deliver high-purity hafnium for the deposition of functional oxide layers. While the traditional ammonolysis synthesis route remains viable, modern electrochemical methods offer a more sustainable and efficient pathway to production. A comprehensive understanding of its chemical properties, coupled with meticulous anhydrous handling techniques, is essential for any researcher or engineer seeking to leverage this powerful compound for the development of next-generation technologies.

References

-

Ereztech. (n.d.). Hafnium(IV) ethoxide. Retrieved from [Link][6]

-

Shanghai Greenearth Chemicals Co.,Ltd. (n.d.). Hafnium ethoxide. Retrieved from [Link][11]

-

National Center for Biotechnology Information. (n.d.). Hafnium ethoxide. PubChem Compound Database. Retrieved from [Link][10]

-

J&K Scientific LLC. (n.d.). Hafnium(IV) ethoxide, 99%. Retrieved from [Link][21]

-

ResearchGate. (2022). Electrodissolution‐Coupled Hafnium Alkoxide Synthesis with High Environmental and Economic Benefits. Retrieved from [Link][16]

-

ResearchGate. (n.d.). Schematic flow of the electrodissolution‐coupled hafnium alkoxide.... Retrieved from [Link][17]

-

ResearchGate. (n.d.). Plot of ln p versus 1/T for hafnium ethoxide. Retrieved from [Link][19]

-

PSE Community.org. (2023). Anodic Behavior of Hafnium in Anhydrous Electrodissolution-Coupled Hafnium Alkoxide Synthesis. Retrieved from [Link][2]

-

AMERICAN ELEMENTS. (n.d.). Hafnium Ethoxide. Retrieved from [Link][13]

-

MDPI. (2023). Anodic Behavior of Hafnium in Anhydrous Electrodissolution-Coupled Hafnium Alkoxide Synthesis. Retrieved from [Link][18]

-

Royal Society of Chemistry. (2024). Synthesis of zirconium(iv) and hafnium(iv) isopropoxide, sec-butoxide and tert-butoxide. Dalton Transactions. Retrieved from [Link][14]

-

Wikipedia. (n.d.). Hafnium tetrachloride. Retrieved from [Link][15]

-

Royal Society of Chemistry. (n.d.). Formation mechanism of hafnium oxide nanoparticles by a hydrothermal route. Retrieved from [Link][20]

-

MOCVD Precursor Encyclopedia. (n.d.). HAFNIUM ALKOXIDES. Retrieved from [Link][3]

-

AMERICAN ELEMENTS. (n.d.). Hafnium Oxide. Retrieved from [Link][1]

-

Wikipedia. (n.d.). Hafnium compounds. Retrieved from [Link][22]

Sources

- 1. americanelements.com [americanelements.com]

- 2. psecommunity.org [psecommunity.org]

- 3. HAFNIUM ALKOXIDES | mocvd-precursor-encyclopedia.de [mocvd-precursor-encyclopedia.de]

- 4. Hafnium ethoxide, 99.9% (metals basis) 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 5. HAFNIUM ETHOXIDE | 13428-80-3 [chemicalbook.com]

- 6. Hafnium(IV) ethoxide | Hafnium tetraethanolate | C8H20HfO4 - Ereztech [ereztech.com]

- 7. Hafnium(IV) ethoxide, 99% | CymitQuimica [cymitquimica.com]

- 8. fishersci.com [fishersci.com]

- 9. HAFNIUM ETHOXIDE CAS#: 13428-80-3 [m.chemicalbook.com]

- 10. Hafnium ethoxide | C8H20HfO4 | CID 9820179 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. greenearthchem.com [greenearthchem.com]

- 12. strem.com [strem.com]

- 13. americanelements.com [americanelements.com]

- 14. Synthesis of zirconium( iv ) and hafnium( iv ) isopropoxide, sec -butoxide and tert -butoxide - Dalton Transactions (RSC Publishing) DOI:10.1039/D4DT01280A [pubs.rsc.org]

- 15. Hafnium tetrachloride - Wikipedia [en.wikipedia.org]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

- 19. researchgate.net [researchgate.net]

- 20. Formation mechanism of hafnium oxide nanoparticles by a hydrothermal route - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 21. jk-sci.com [jk-sci.com]

- 22. Hafnium compounds - Wikipedia [en.wikipedia.org]

Physical and chemical properties of Hafnium(IV) ethoxide

An In-Depth Technical Guide to Hafnium(IV) Ethoxide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hafnium(IV) ethoxide, with the chemical formula Hf(OC₂H₅)₄, is a metal alkoxide that has garnered significant interest in the fields of materials science and electronics.[1][2][3] As a precursor for the deposition of hafnium dioxide (HfO₂) thin films, it plays a crucial role in the manufacturing of next-generation semiconductor devices.[4][5][6] This guide provides a comprehensive overview of the physical and chemical properties of Hafnium(IV) ethoxide, its synthesis, reactivity, and applications, with a focus on providing practical insights for researchers and professionals in the field.

Physical and Chemical Properties

Hafnium(IV) ethoxide is a white to off-white crystalline solid at room temperature.[1][2][3] It is characterized by its sensitivity to moisture, which necessitates handling under inert and dry conditions.[2][7]

Tabulated Properties

| Property | Value | Source(s) |

| Chemical Formula | C₈H₂₀HfO₄ or Hf(OC₂H₅)₄ | [1][2][3] |

| Molecular Weight | 358.73 g/mol | [1][8][9] |

| Appearance | White to off-white crystalline solid | [1][2][3] |

| CAS Number | 13428-80-3 | [1][2][3][10] |

| Purity | Typically 99% | [1][2][3] |

| Sensitivity | Moisture sensitive | [1][2] |

Synthesis of Hafnium(IV) Ethoxide

The synthesis of hafnium(IV) alkoxides can be approached through several routes, often starting from hafnium(IV) chloride.[11] A common method involves the reaction of the metal halide with an alcohol in the presence of a base to neutralize the liberated HCl.[11] Another approach is electrochemical synthesis, which offers a green and efficient alternative to traditional thermal methods.[4][12]

Representative Synthesis Protocol via Ammonolysis

This protocol describes a general method for the synthesis of hafnium alkoxides, adapted for Hafnium(IV) ethoxide. The underlying principle is the reaction of hafnium tetrachloride with ethanol in an inert solvent, using ammonia as a base to drive the reaction to completion by precipitating ammonium chloride.[11]

Materials:

-

Hafnium(IV) chloride (HfCl₄)

-

Anhydrous ethanol (C₂H₅OH)

-

Anhydrous toluene (or another inert solvent)

-

Ammonia gas (NH₃)

-

Inert atmosphere glovebox or Schlenk line

-

Standard glassware for air-sensitive synthesis

Procedure:

-

Preparation: Under an inert atmosphere (e.g., nitrogen or argon), dissolve Hafnium(IV) chloride in anhydrous toluene in a reaction flask equipped with a magnetic stirrer.

-

Reaction: Slowly add a stoichiometric amount of anhydrous ethanol to the hafnium tetrachloride solution. The reaction is typically performed at room temperature.

-

Neutralization: Bubble anhydrous ammonia gas through the solution. This will react with the hydrogen chloride generated during the alcoholysis, forming a white precipitate of ammonium chloride.

-

Completion: Continue the ammonia addition until the precipitation of ammonium chloride is complete. The reaction mixture should be stirred for several hours to ensure full conversion.

-

Filtration: Filter the reaction mixture under inert atmosphere to remove the ammonium chloride precipitate.

-

Purification: Remove the solvent from the filtrate under reduced pressure to yield crude Hafnium(IV) ethoxide. Further purification can be achieved by recrystallization or sublimation.

Caption: Synthesis Workflow for Hafnium(IV) Ethoxide.

Chemical Reactivity and Stability

Hydrolysis

The most significant aspect of Hafnium(IV) ethoxide's reactivity is its sensitivity to moisture.[1][2] In the presence of water, it readily undergoes hydrolysis to form hafnium oxides or hydroxides. This property is both a challenge in its handling and a key feature for its application as a precursor in sol-gel processes and atomic layer deposition (ALD).[13][14] The hydrolysis reaction can be generally represented as:

Hf(OC₂H₅)₄ + 2H₂O → HfO₂ + 4C₂H₅OH

The controlled hydrolysis of Hafnium(IV) ethoxide is a fundamental step in the formation of hafnium dioxide thin films and nanoparticles.[15]

Thermal Decomposition

Thermal analysis of Hafnium(IV) ethoxide reveals its decomposition behavior at elevated temperatures.[16][17] Studies have shown that the thermal decomposition of hafnium ethoxide in an inert atmosphere occurs in multiple steps, leading to the formation of hafnium oxide.[17][18] The decomposition process involves the loss of ethoxy groups, with the evolution of gaseous byproducts such as hydrogen, methyl and ethyl groups, and acetic aldehyde.[18] The final solid product of the thermal decomposition is hafnium dioxide (HfO₂).[19]

Applications

The primary application of Hafnium(IV) ethoxide is as a precursor for the synthesis of hafnium-containing materials, most notably hafnium dioxide.[4][5]

Precursor for High-k Dielectric Films

Hafnium dioxide is a high-k dielectric material, meaning it has a higher dielectric constant than silicon dioxide (SiO₂).[5][20] This property is critical in the fabrication of modern transistors, where HfO₂ is used as a gate insulator to reduce leakage currents and enable further miniaturization of electronic components.[5][20] Hafnium(IV) ethoxide is a preferred precursor for depositing HfO₂ thin films via techniques like Atomic Layer Deposition (ALD) and Chemical Vapor Deposition (CVD) due to its volatility and reactivity.[6][13]

Sol-Gel Synthesis

Hafnium(IV) ethoxide is also utilized in sol-gel processes to produce hafnium oxide nanoparticles and coatings.[14] The controlled hydrolysis and condensation of the ethoxide in a solvent system allow for the formation of a stable sol, which can then be processed into a gel and subsequently calcined to obtain the desired hafnium oxide material.[14]

Catalysis

Hafnium alkoxides, including the ethoxide, have been explored as catalysts in various organic reactions, such as transesterification for the synthesis of polyesters.[14]

Caption: Properties to Applications of Hafnium(IV) Ethoxide.

Safety and Handling

Hafnium(IV) ethoxide is a hazardous substance that requires careful handling.[7][21][22]

-

Hazards: It is a flammable solid and causes skin and serious eye irritation.[7][21][23] It may also cause respiratory irritation.[7][21][23]

-

Handling: Due to its moisture sensitivity, it should be handled under an inert, dry atmosphere (e.g., in a glovebox or using a Schlenk line).[7] Avoid contact with skin, eyes, and clothing.[22] Ensure adequate ventilation and avoid inhalation of dust.[21][22] Keep away from heat, sparks, and open flames.[7]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[21][22]

-

First Aid: In case of contact with eyes, rinse immediately with plenty of water for at least 15 minutes and seek medical attention.[21][22] If on skin, wash off immediately with plenty of soap and water.[21][22] If inhaled, move to fresh air.[22]

Conclusion

Hafnium(IV) ethoxide is a key precursor in the advanced materials and semiconductor industries. Its physical and chemical properties, particularly its volatility and reactivity towards water, are central to its utility in depositing high-quality hafnium dioxide thin films. A thorough understanding of its synthesis, handling requirements, and reaction chemistry is essential for its effective and safe use in research and development. As the demand for smaller and more powerful electronic devices continues to grow, the importance of precursors like Hafnium(IV) ethoxide is set to increase, driving further research into its synthesis and applications.

References

-

Ereztech. Hafnium(IV) ethoxide. [Link]

-

J&K Scientific LLC. Hafnium(IV) ethoxide, 99%. [Link]

-

PubChem. Hafnium ethoxide. [Link]

-

ResearchGate. THERMAL DECOMPOSITION OF HAFNIUM ETHOXIDE-MOLLECULAR PRECURSOR FOR HAFNIA DIELECTRIC THIN FILMS. [Link]

-

Dalton Transactions. Synthesis of zirconium(iv) and hafnium(iv) isopropoxide, sec-butoxide and tert-butoxide. [Link]

-

ResearchGate. Thermal Decomposition of Hafnium Ethoxide-Mollecular Precursor for Hafnia Dielectric Thin Films. [Link]

-

ResearchGate. TGA-DTG-DSC data of hafnium ethoxide decomposition. [Link]

-

National Center for Biotechnology Information. Synthesis of zirconium(iv) and hafnium(iv) isopropoxide, sec-butoxide and tert-butoxide. [Link]

-

MOCVD Precursor Encyclopedia. HAFNIUM ALKOXIDES. [Link]

-

MDPI. Chemisorption and Surface Reaction of Hafnium Precursors on the Hydroxylated Si(100) Surface. [Link]

-

ResearchGate. Synthesis of zirconium(IV) and hafnium(IV) isopropoxide, sec-butoxide and tert-butoxide. [Link]

-

Ereztech LLC. Safety Data Sheet. [Link]

-

MDPI. Anodic Behavior of Hafnium in Anhydrous Electrodissolution-Coupled Hafnium Alkoxide Synthesis. [Link]

-

PSE Community.org. Anodic Behavior of Hafnium in Anhydrous Electrodissolution-Coupled Hafnium Alkoxide Synthesis. [Link]

-

ACS Publications. Hafnium(IV) Chemistry with Imide–Dioxime and Catecholate–Oxime Ligands: Unique {Hf5} and Metalloaromatic {Hf6}–Oxo Clusters Exhibiting Fluorescence. [Link]

-

Grokipedia. Hafnium(IV) oxide. [Link]

-

Asian Journal of Chemistry. Thermal Properties and Gas Decomposition Products of Hafnium(IV) Acetylacetonate. [Link]

-

ChemRxiv. Synthesis of Zirconium(IV) and Hafnium(IV) isopropoxide and tert-butoxide. [Link]

-

ResearchGate. Plot of ln p versus 1/T for hafnium ethoxide. [Link]

-

Wikipedia. Hafnium(IV) oxide. [Link]

-

MDPI. Synthesis of Hafnium(IV) Polyaminoacetates. [Link]

-

ACS Publications. Evaluation of Thermal and Radiation Induced Chemistries of Metal Oxo–Hydroxo Clusters for Next-Generation Nanoscale Inorganic. [Link]

-

ChemRxiv. Synthesis of zirconium(IV) and hafnium(IV) isopropoxide, sec-butoxide and tert-butoxide. [Link]

Sources

- 1. strem.com [strem.com]

- 2. Hafnium(IV) ethoxide | Hafnium tetraethanolate | C8H20HfO4 - Ereztech [ereztech.com]

- 3. Hafnium(IV) ethoxide, 99% | CymitQuimica [cymitquimica.com]

- 4. mdpi.com [mdpi.com]

- 5. grokipedia.com [grokipedia.com]

- 6. noahchemicals.com [noahchemicals.com]

- 7. ereztech.com [ereztech.com]

- 8. Hafnium (IV) Ethoxide, 99% Pure, Powder | Noah Chemicals [store.noahchemicals.com]

- 9. Hafnium ethoxide | C8H20HfO4 | CID 9820179 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. jk-sci.com [jk-sci.com]

- 11. Synthesis of zirconium(iv) and hafnium(iv) isopropoxide, sec-butoxide and tert-butoxide - PMC [pmc.ncbi.nlm.nih.gov]

- 12. psecommunity.org [psecommunity.org]

- 13. HAFNIUM ALKOXIDES | mocvd-precursor-encyclopedia.de [mocvd-precursor-encyclopedia.de]

- 14. Hafnium(IV) n-butoxide 99 purity excludes 1 Zr 22411-22-9 [sigmaaldrich.com]

- 15. chemrxiv.org [chemrxiv.org]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. asianpubs.org [asianpubs.org]

- 20. Hafnium(IV) oxide - Wikipedia [en.wikipedia.org]

- 21. WERCS Studio - Application Error [assets.thermofisher.com]

- 22. fishersci.com [fishersci.com]

- 23. static.cymitquimica.com [static.cymitquimica.com]

A Senior Application Scientist's Guide to Hafnium Ethoxide (CAS: 13428-80-3): Specifications, Applications, and Protocols

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond the CAS Number

Hafnium(IV) ethoxide, identified by CAS number 13428-80-3, is far more than a mere catalog item; it is a critical enabler of next-generation technologies.[1] As a high-purity metalorganic precursor, its primary role is in the deposition of hafnium oxide (HfO₂) thin films, a material central to the advancement of semiconductor devices.[2] However, its utility is not confined to electronics. Emerging research highlights the potential of hafnium-based nanomaterials in cutting-edge biomedical applications, including cancer therapy and advanced biosensing, making a thorough understanding of this compound essential for professionals in materials science and drug development.[3][4]

This guide provides an in-depth technical overview of Hafnium ethoxide, moving beyond basic data to explain the causality behind its specifications, the rationale for its handling protocols, and the mechanisms that underpin its diverse applications.

Core Chemical Identity and Physicochemical Properties

Understanding the fundamental properties of Hafnium ethoxide is the first step in its effective application. It is a moisture-sensitive solid, a characteristic that dictates its storage and handling requirements.[5] Its volatility and thermal decomposition behavior are central to its function in chemical vapor deposition techniques.

| Property | Value | Source(s) |

| CAS Number | 13428-80-3 | [6][7] |

| Molecular Formula | C₈H₂₀HfO₄ | [1][6][8] |

| Linear Formula | Hf(OC₂H₅)₄ | [6] |

| Synonyms | Hafnium tetraethoxide, Tetraethoxyhafnium, Hafnium ethylate | [6][7][8] |

| Molecular Weight | 358.73 g/mol | [1][6][7] |

| Appearance | White to off-white crystalline solid | [5][6] |

| Melting Point | 178-180°C | [9][10] |

| Boiling Point | 180-200°C at 13 mm Hg | [9][10] |

| Solubility | Soluble in hydrocarbons. Reacts exothermally with water. | [9][10] |

| Key Sensitivity | Moisture Sensitive | [5][6][10] |

Technical Specifications and Quality Control Imperatives

For researchers, particularly in semiconductor fabrication or pharmaceutical-grade nanomaterial synthesis, the purity of the precursor is paramount. The specifications for Hafnium ethoxide are not arbitrary; they are defined by the stringent requirements of its applications, where even trace impurities can lead to device failure or unpredictable biological interactions.

A typical high-purity grade of Hafnium ethoxide will meet the following criteria:

| Specification | Typical Value | Rationale & Impact | Source(s) |

| Assay (Purity) | ≥99% | Ensures consistent deposition rates and film properties. Lower purity can introduce defects. | [6][7] |

| Metal Purity | 99.9%+ (metals basis) | Critical for electronic applications to avoid metallic contamination that alters dielectric properties. | [6][9] |

| Elemental Analysis: Carbon | 26.4 - 28.1% | Confirms the correct stoichiometry of the ethoxide ligands. | [6] |

| Elemental Analysis: Hydrogen | 5.5 - 5.9% | Further validates the ligand structure and absence of hydrolysis. | [6] |

Quality Control Workflow

The validation of these specifications requires a multi-faceted analytical approach. A supplier's Certificate of Analysis (CoA) should be backed by a logical and rigorous testing workflow.

Caption: Quality control workflow for Hafnium Ethoxide validation.

Experimental Protocol: Certificate of Analysis Verification

-

Structural Confirmation (FTIR/NMR):

-

Objective: To confirm the identity of the compound and the presence of hafnium-ethoxy bonds.

-

Method (FTIR): Acquire an infrared spectrum of the solid sample using an ATR accessory in a nitrogen-purged glovebox. Verify the presence of characteristic C-H, C-O, and Hf-O stretches, and the absence of a broad -OH peak which would indicate hydrolysis.

-

Self-Validation: The resulting spectrum must match a reference spectrum of a known pure standard. The absence of an -OH band around 3200-3600 cm⁻¹ is a key indicator of product integrity.

-

-

Purity Assessment (ICP-MS):

-

Objective: To quantify the hafnium content and determine the concentration of trace metal impurities.

-

Method: Accurately weigh and digest a sample of Hafnium ethoxide in high-purity nitric acid. Dilute the sample to a known volume with deionized water and analyze using Inductively Coupled Plasma - Mass Spectrometry (ICP-MS).[11]

-

Self-Validation: The analysis must include certified standards for hafnium and other relevant metals (e.g., Zirconium, Titanium) to create a valid calibration curve. The measured hafnium concentration should align with the theoretical percentage, and impurity levels must be below the specified thresholds for the target application.

-

Synthesis Pathway: A Greener Electrochemical Approach

Historically, metal alkoxides were synthesized via methods that could involve hazardous reagents. Modern methodologies focus on efficiency and sustainability. An elegant and green approach is the direct electrochemical synthesis in an anhydrous ethanol-based electrolyte.[2]

This process relies on the anodic dissolution of a high-purity hafnium metal electrode. The hafnium metal is oxidized to Hf⁴⁺ ions, which then react with ethoxide anions (C₂H₅O⁻) generated at the cathode from the deprotonation of ethanol.[2]

Caption: Electrochemical synthesis of Hafnium Ethoxide.

This method is advantageous as it avoids halide intermediates, reducing the risk of chlorine contamination in the final product—a critical factor for semiconductor applications.[2]

Applications in Advanced Research & Development

The specifications of Hafnium ethoxide are directly linked to its performance in high-stakes applications.

A. Materials Science: The Heart of Modern Electronics

Hafnium ethoxide is a premier precursor for Atomic Layer Deposition (ALD) and Chemical Vapor Deposition (CVD) of HfO₂ thin films.[2] HfO₂ is a high-k dielectric material that replaced silicon dioxide in transistor gates, enabling further miniaturization of integrated circuits.

-

Causality: The ethoxide precursor is chosen over alternatives like hafnium tetrachloride (HfCl₄) because its decomposition pathway is cleaner. It allows for lower deposition temperatures and, crucially, does not introduce corrosive chlorine impurities into the semiconductor device, which would degrade performance and reliability.[2]

B. Biomedical and Drug Development: An Emerging Frontier

The inertness and high atomic number (Z=72) of hafnium make its nanomaterials, derived from precursors like the ethoxide, highly attractive for medical applications.[3][4]

-

Targeted Radiotherapy: Functionalized hafnium oxide nanoparticles (such as NBTXR3) act as radiosensitizers.[4][12] When localized within a tumor and exposed to ionizing radiation, they significantly enhance the local radiation dose, increasing the therapeutic effect on cancer cells while minimizing damage to surrounding healthy tissue.[3] The purity of the initial hafnium precursor is essential for ensuring the biocompatibility and predictable behavior of these nanoparticles.

-

Biosensors: The unique electronic and optical properties of hafnium-based nanomaterials are being leveraged to develop highly sensitive, label-free immunosensors for detecting cancer biomarkers and other analytes.[4]

Safety, Handling, and Storage Protocols

The reactivity and hazard profile of Hafnium ethoxide demand rigorous adherence to safety protocols. It is classified as a flammable solid that causes serious eye irritation, skin irritation, and may cause respiratory irritation.[6][13]

Mandatory Safety and Handling Protocol

This protocol is a self-validating system; adherence at each step ensures the safety of the operator and the integrity of the material.

-

Preparation and Engineering Controls:

-

Location: All handling must be performed inside a certified chemical fume hood or a nitrogen-filled glovebox to mitigate inhalation risk and prevent moisture contact.[13][14]

-

Environment: Ensure the work area is free of ignition sources. Have a Class D fire extinguisher (for combustible metals) or dry sand readily available.[13][14]

-

PPE Verification: Before starting, inspect personal protective equipment. This must include:

-

-

Material Handling and Dispensing:

-

Inert Atmosphere: If possible, transfer the material from its shipping container to a dispensing vessel inside a glovebox to prevent hydrolysis from atmospheric moisture.

-

Weighing: Use a tared, sealed container for weighing. Avoid open weighing on a balance.

-

Dispensing: Use clean, dry spatulas or scoops made of compatible materials. After dispensing, securely seal the primary container, ensuring the cap threads are clean.

-

Moisture Prevention: The primary validation of correct handling is the material's appearance. If the white, crystalline solid appears clumpy, discolored, or has an alcoholic odor, it may be partially hydrolyzed and its performance will be compromised.

-

-

Storage:

-

Waste Disposal:

-

Procedure: Do not dispose of in a standard trash receptacle or wash down the drain. Contaminated materials and excess Hafnium ethoxide must be treated as hazardous waste. Dispose of the contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[13][14]

-

Conclusion

Hafnium ethoxide (CAS 13428-80-3) is a specialty chemical whose stringent technical specifications are a direct reflection of its critical role in advanced materials and emerging biomedical technologies. For scientists and researchers, a comprehensive understanding of its properties, quality control metrics, and handling requirements is not merely academic—it is fundamental to achieving reliable, repeatable, and safe experimental outcomes. As its applications continue to expand, the demand for high-purity, well-characterized Hafnium ethoxide will undoubtedly grow, further cementing its importance in the landscape of modern science.

References

- Gelest, Inc. (2015).

- Ereztech. Hafnium(IV)

- Santa Cruz Biotechnology. Hafnium ethoxide | CAS 13428-80-3.

- Thermo Fisher Scientific Inc. (2025).

- LookChem. Hafnium Ethoxide CAS NO.13428-80-3.

- ChemicalBook. HAFNIUM ETHOXIDE | 13428-80-3.

- Strem Chemicals. Hafnium(IV) ethoxide, 99%.

- PubChem, National Institutes of Health. Hafnium ethoxide | C8H20HfO4 | CID 9820179.

- Fisher Scientific.

- BuyIsotope.

- LookChem. HAFNIUM ETHOXIDE|13428-80-3.

- MDPI. (2023). Anodic Behavior of Hafnium in Anhydrous Electrodissolution-Coupled Hafnium Alkoxide Synthesis.

- ResearchGate. Plot of ln p versus 1/T for hafnium ethoxide.

- PubMed. (2024).

- MDPI. (2024). Osteogenic and Biomedical Prospects of Hafnium and Its Compounds: A Scoping Review.

- Impact Factor. (2024). Applications of Hafnium and Other Transition Metals in Medicine - A Review.

- Taylor & Francis. Hafnium – Knowledge and References.

- PSE Community.org. (2023). Anodic Behavior of Hafnium in Anhydrous Electrodissolution-Coupled Hafnium Alkoxide Synthesis.

Sources

- 1. Hafnium ethoxide | C8H20HfO4 | CID 9820179 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Anodic Behavior of Hafnium in Anhydrous Electrodissolution-Coupled Hafnium Alkoxide Synthesis [mdpi.com]

- 3. Synthesis and Bioapplication of Emerging Nanomaterials of Hafnium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. strem.com [strem.com]

- 6. Hafnium(IV) ethoxide | Hafnium tetraethanolate | C8H20HfO4 - Ereztech [ereztech.com]

- 7. scbt.com [scbt.com]

- 8. gelest.com [gelest.com]

- 9. HAFNIUM ETHOXIDE | 13428-80-3 [chemicalbook.com]

- 10. HAFNIUM ETHOXIDE|13428-80-3|lookchem [lookchem.com]

- 11. researchgate.net [researchgate.net]

- 12. Osteogenic and Biomedical Prospects of Hafnium and Its Compounds: A Scoping Review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. assets.thermofisher.com [assets.thermofisher.com]

- 14. fishersci.com [fishersci.com]

- 15. Hafnium Ethoxide, CasNo.13428-80-3 Hangzhou Ocean Chemical Co., Ltd. China (Mainland) [hzocean.lookchem.com]

The Structural Imperative: Why Oligomerization Dominates

An In-Depth Technical Guide to the Molecular Structure and Bonding of Hafnium(IV) Ethoxide

Prepared by: Gemini, Senior Application Scientist

Abstract: Hafnium(IV) ethoxide, Hf(OC₂H₅)₄, is a critical molecular precursor in the fabrication of high-k dielectric hafnium oxide (HfO₂) thin films for next-generation semiconductor devices.[1][2][3] Its utility in advanced deposition techniques like Atomic Layer Deposition (ALD) and Metal-Organic Chemical Vapor Deposition (MOCVD) is intrinsically linked to its molecular structure, bonding, and thermal properties. This guide provides an in-depth analysis of hafnium ethoxide, elucidating its inherent tendency towards oligomerization, the nature of its coordination environment, and the causality behind its behavior as a precursor. We present a detailed synthesis protocol, a comprehensive characterization workflow, and a summary of its key physicochemical properties for researchers and professionals in materials science and drug development.

Hafnium(IV) ethoxide, in its theoretical monomeric form Hf(OC₂H₅)₄, possesses a central hafnium atom with a +4 oxidation state. This metal center is highly electropositive and coordinatively unsaturated. To achieve electronic and steric stability, simple hafnium alkoxides exhibit a strong tendency to expand their coordination sphere beyond four, typically to six, seven, or eight.[4] This fundamental driving force leads to the formation of oligomers—molecules composed of several repeating monomer units.

This oligomerization is the primary reason for the limited volatility of many simple hafnium alkoxides, which can be a significant challenge for vapor-phase deposition techniques.[4] The commercial precursor, for instance, is often a complex and moisture-sensitive mixture of oxo-alkoxide clusters, such as Hf₃O(OC₂H₅)₁₀ and Hf₄O(OC₂H₅)₁₄, rather than a simple monomeric species.[5]

Coordination Geometry and Ligand Functionality

In the common oligomeric state, the ethoxide (⁻OC₂H₅) ligands play a dual role:

-

Terminal Ligands: Bonded to a single hafnium center.

-

Bridging Ligands: A single ethoxide ligand that bonds to two adjacent hafnium centers, forming a Hf-O-Hf bridge.

This arrangement allows the hafnium atoms to achieve a more stable, higher coordination number, typically a distorted octahedral (six-coordinate) geometry. The oxygen atom of the ethoxide ligand acts as a Lewis base, donating its lone pair of electrons to the electron-deficient hafnium centers. The formation of these bridges is the cornerstone of the oligomeric structure.

Visualizing the Dimeric Core

To illustrate this fundamental principle, the diagram below represents a plausible dimeric structure for hafnium ethoxide. In this model, each hafnium atom achieves a six-coordinate state through the formation of two bridging ethoxide ligands, with the remaining coordination sites occupied by terminal ethoxides.

Caption: A representative dimeric structure of Hafnium Ethoxide.

Synthesis and Characterization: A Validated Workflow

The synthesis of high-purity hafnium alkoxides is paramount for achieving reproducible and high-quality thin films.[6] Impurities can act as catalysts or inhibitors, leading to film defects and inconsistent reaction outcomes.[6] Two prevalent synthesis routes are the traditional thermal halide method and a more recent electrochemical approach.

Experimental Protocol: Synthesis via the Halide Route

This protocol describes a common laboratory-scale synthesis starting from Hafnium(IV) chloride. All operations must be conducted under an inert atmosphere (e.g., nitrogen or argon) using Schlenk line techniques due to the extreme moisture sensitivity of the reagents and products.[4]

Reagents:

-

Hafnium(IV) chloride (HfCl₄)

-

Anhydrous Ethanol (C₂H₅OH)

-

Anhydrous Benzene or Toluene (solvent)

-

Anhydrous Ammonia (gas) or a non-nucleophilic base like triethylamine

Procedure:

-

Slurry Preparation: Suspend HfCl₄ in anhydrous benzene in a three-neck flask equipped with a condenser, dropping funnel, and gas inlet/outlet.

-

Base Introduction: In a separate flask, prepare a solution of anhydrous ethanol in benzene.

-

Reaction: Slowly add the ethanol/benzene solution to the HfCl₄ slurry while vigorously stirring. An exothermic reaction will occur.

-

Ammonia Treatment: Bubble dry ammonia gas through the reaction mixture. This facilitates the reaction by scavenging the HCl byproduct, forming ammonium chloride (NH₄Cl) precipitate. The reaction is: HfCl₄ + 4 C₂H₅OH + 4 NH₃ → Hf(OC₂H₅)₄ + 4 NH₄Cl(s)

-

Reflux: After the addition is complete, gently reflux the mixture for several hours to ensure the reaction goes to completion.

-

Purification:

-

Cool the mixture to room temperature.

-

Filter the mixture under inert atmosphere to remove the solid NH₄Cl precipitate.

-

Remove the solvent from the filtrate under reduced pressure.

-

-

Isolation: The resulting product, Hafnium(IV) ethoxide, is typically a white to off-white solid.[7][8] It should be stored in a glovebox or sealed ampule.

Characterization and Validation Workflow

Confirming the identity, purity, and thermal properties of the synthesized precursor is a critical, self-validating step.

Caption: Workflow for the synthesis and characterization of Hafnium Ethoxide.

Physicochemical Properties and Thermal Behavior

The performance of hafnium ethoxide as a precursor is dictated by its physical and chemical properties. It is typically a white crystalline solid, highly sensitive to moisture, and soluble in hydrocarbons.[7][8][9]

Thermal Decomposition Analysis

Thermogravimetric Analysis (TGA) is essential for understanding the volatility and decomposition pathway of the precursor. A study of a hafnium ethoxide precursor (described as a mixture of oxo-ethoxide clusters) revealed a multi-stage decomposition process in a nitrogen atmosphere.[5]

-

RT - 170°C: Initial weight loss attributed to the evaporation of moisture or solvent adducts.[5]

-

170°C - 375°C: The primary decomposition range where the ethoxy ligands are lost, leading to the formation of hafnium oxide.[5]

-

>375°C: Formation of a stable hafnium oxide residue.

Analysis of the evolved gases by Mass Spectrometry (MS) and FTIR during this process identified decomposition products such as hydrogen, methyl, ethyl, and vinyl groups, as well as acetic aldehyde and acetylene, confirming the breakdown of the ethoxy ligands.[5]

Data Summary

The following table summarizes key properties of Hafnium(IV) ethoxide.

| Property | Value / Description | Source(s) |

| Chemical Formula | C₈H₂₀HfO₄ | [7][8][10] |

| Molecular Weight | 358.73 g/mol | [7][8][10] |

| Appearance | White to off-white crystalline solid | [7][8][9] |

| Sensitivity | Highly moisture sensitive | [7][9] |

| Primary Application | Precursor for HfO₂ thin films (ALD/MOCVD) | [1][2][9][11] |

| Decomposition Range | ~170°C - 375°C (to HfO₂) | [5] |

| Solubility | Soluble in hydrocarbons; reacts with water | [9] |

Conclusion

Hafnium(IV) ethoxide is a compound whose simple formula belies a complex structural reality dominated by the hafnium center's drive to expand its coordination sphere. This results in oligomeric structures with bridging ethoxide ligands, a characteristic that governs its physical properties, particularly its limited volatility. Understanding this structure-property relationship is crucial for its effective synthesis, handling, and application as a precursor for high-quality HfO₂ dielectric films. The validation of each synthesized batch through a rigorous characterization workflow is essential for ensuring the consistency and reliability required in advanced semiconductor manufacturing and materials research.

References

- MOCVD Precursor Encyclopedia. (n.d.). HAFNIUM ALKOXIDES.

-

ChemRxiv. (2023). Synthesis of Zirconium(IV) and Hafnium(IV) isopropoxide and tert-butoxide. Retrieved from [Link]

-

MDPI. (2023). Anodic Behavior of Hafnium in Anhydrous Electrodissolution-Coupled Hafnium Alkoxide Synthesis. Molecules, 28(4), 1741. Retrieved from [Link]

-

ResearchGate. (2010). Thermal Decomposition of Hafnium Ethoxide-Mollecular Precursor for Hafnia Dielectric Thin Films. The Annals of "Dunarea de Jos" University of Galati, Fascicle IX, Metallurgy and Materials Science. Retrieved from [Link]

-

Ereztech. (n.d.). Hafnium(IV) ethoxide. Retrieved from [Link]

-

PSE Community. (2023). Anodic Behavior of Hafnium in Anhydrous Electrodissolution-Coupled Hafnium Alkoxide Synthesis. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Hafnium ethoxide. PubChem Compound Database. Retrieved from [Link]

-

Royal Society of Chemistry. (2023). Synthesis of zirconium(iv) and hafnium(iv) isopropoxide, sec-butoxide and tert-butoxide. Dalton Transactions. Retrieved from [Link]

-

ResearchGate. (n.d.). ¹H-NMR spectra of hafnium alkoxide samples. Retrieved from [Link]

-

MDPI. (2023). Chemisorption and Surface Reaction of Hafnium Precursors on the Hydroxylated Si(100) Surface. Materials, 16(24), 7687. Retrieved from [Link]

-

ResearchGate. (n.d.). TGA-DTG-DSC data of hafnium ethoxide decomposition. Retrieved from [Link]

- Google Patents. (2007). US20070031599A1 - Use of dissolved hafnium alkoxides or zirconium alkoxides as precursors for hafnium oxide and hafnium oxynitride layers or zirconium oxide and zirconium oxynitride layers.

-

ResearchGate. (2023). Chemisorption and Surface Reaction of Hafnium Precursors on the Hydroxylated Si(100) Surface. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. psecommunity.org [psecommunity.org]

- 3. US20070031599A1 - Use of dissolved hafnium alkoxides or zirconium alkoxides as precursors for hafnium oxide and hafnium oxynitride layers or zirconium oxide and zirconium oxynitride layers - Google Patents [patents.google.com]

- 4. HAFNIUM ALKOXIDES | mocvd-precursor-encyclopedia.de [mocvd-precursor-encyclopedia.de]

- 5. researchgate.net [researchgate.net]

- 6. chemrxiv.org [chemrxiv.org]

- 7. Hafnium(IV) ethoxide | Hafnium tetraethanolate | C8H20HfO4 - Ereztech [ereztech.com]

- 8. strem.com [strem.com]

- 9. Hafnium ethoxide, 99.9% (metals basis) 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 10. Hafnium ethoxide | C8H20HfO4 | CID 9820179 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Thermo Scientific Chemicals [chemicals.thermofisher.kr]

An In-depth Technical Guide on the Thermal Stability and Decomposition Pathway of Hafnium Ethoxide

This guide provides a comprehensive technical overview of the thermal properties of hafnium ethoxide, Hf(OC₂H₅)₄. As a critical precursor in the semiconductor industry for depositing high-k dielectric hafnium oxide (HfO₂) thin films, a thorough understanding of its thermal stability and decomposition mechanisms is paramount for process optimization and material quality control.[1][2][3][4] This document is intended for researchers, scientists, and professionals in drug development and materials science who utilize or are investigating hafnium-based precursors.

Introduction to Hafnium Ethoxide

Hafnium(IV) ethoxide is a metalorganic compound that serves as a key precursor in Atomic Layer Deposition (ALD) and Chemical Vapor Deposition (CVD) processes.[2][4] Its utility stems from its volatility and its ability to decompose cleanly to form hafnium oxide, a material with a high dielectric constant that is essential for the fabrication of modern transistors and memory devices.[1][3][5] The compound typically exists as a white to off-white, moisture-sensitive crystalline solid.[6][7] Commercially available hafnium ethoxide is often a mixture of related oligomeric species, such as Hf₃O(OC₂H₅)₁₀ and Hf₄O(OC₂H₅)₁₄, which can influence its thermal behavior.[1][8]

Thermal Stability Assessment

The thermal stability of a precursor is a critical parameter in deposition processes, as it dictates the temperature window for controlled film growth.[2][4][9] Insufficient stability can lead to premature decomposition in the gas phase, resulting in particle formation and non-uniform films, while excessive stability may require impractically high deposition temperatures.

Thermogravimetric analysis (TGA) coupled with differential scanning calorimetry (DSC) is the primary technique for evaluating the thermal stability of hafnium ethoxide. This analysis provides quantitative data on mass loss as a function of temperature, revealing the onset of decomposition and the nature of thermal events (endothermic or exothermic).

A typical TGA/DSC analysis of hafnium ethoxide is performed under an inert nitrogen atmosphere with a controlled heating rate.[1][10][11][12] The analysis reveals several key temperature ranges:

-

Room Temperature to ~170°C: In this range, a minor weight loss is typically observed, corresponding to the evaporation of residual solvents or volatile adducts present in the precursor sample.[1]

-

~170°C to 375°C: This is the primary decomposition region where the hafnium ethoxide clusters break down.[1] The process involves the significant loss of ethoxy ligands, leading to the formation of hafnium oxide.[1] Mass spectrometry and FTIR analysis of the evolved gases during this stage have identified a variety of decomposition products.[1][8]

-

Above 375°C: The decomposition process is largely complete, with the remaining solid residue being primarily hafnium oxide.

| Temperature Range | Observed Thermal Event | Primary Gaseous Products Identified | Significance |

| RT - 170°C | Evaporation of volatile adducts | Residual Solvents | Precursor purity and handling |

| 170°C - 375°C | Decomposition of ethoxy ligands | Hydrogen, methyl, ethyl, vinyl, and hydroxyl groups; acetic aldehyde, acetylene.[1][8] | Main HfO₂ formation window |

| > 375°C | Formation of stable HfO₂ | Minor residual organic fragments | Completion of conversion to oxide |

Proposed Decomposition Pathway

The decomposition of hafnium ethoxide is a complex process involving multiple reaction steps. While a definitive, universally accepted pathway is still a subject of research, the available data suggests a mechanism involving the sequential loss and transformation of ethoxy ligands.

The initial step is believed to be the cleavage of the Hf-O bond, followed by a series of reactions of the liberated ethoxy group. These reactions can include β-hydride elimination, leading to the formation of ethylene and a hafnium-hydroxyl species, or other rearrangement and fragmentation processes. The identification of products such as acetic aldehyde and acetylene suggests that more complex C-C and C-O bond cleavage and rearrangement reactions also occur.[1][8]

Below is a simplified, proposed logical flow of the major decomposition events.

Caption: Proposed decomposition pathway of Hafnium Ethoxide.

Experimental Protocol: Thermal Analysis of Hafnium Ethoxide

The following outlines a generalized, self-validating protocol for the thermal analysis of hafnium ethoxide using TGA-DSC.

-

Simultaneous Thermal Analyzer (STA) with TGA and DSC capabilities.

-

High-purity nitrogen (99.999% or higher) as a purge gas.

-

Hafnium ethoxide sample (handle in an inert atmosphere, e.g., a glovebox, due to moisture sensitivity).[1][6]

-

Alumina or platinum crucibles.

-

Analytical balance with a resolution of at least 0.01 mg.

-

Instrument Calibration: Calibrate the TGA weight and DSC heat flow signals according to the manufacturer's specifications using appropriate standards (e.g., indium for temperature and heat flow, calcium oxalate for mass loss).

-

Sample Preparation: In an inert atmosphere, accurately weigh approximately 5-10 mg of the hafnium ethoxide sample into a clean, tared TGA crucible.

-

Instrument Setup:

-

Thermal Program:

-

Equilibrate the sample at a starting temperature of 30°C.

-

Ramp the temperature at a controlled rate, typically 5-10 K/min, to a final temperature of 600°C.[1] A slower heating rate can provide better resolution of thermal events.

-

-

Data Acquisition: Record the sample weight (TGA), the rate of weight change (DTG), and the differential heat flow (DSC) as a function of temperature.

-

Data Analysis:

-

Analyze the TGA curve to determine the onset temperature of decomposition and the percentage of weight loss at different stages.

-

Examine the DTG curve to identify the temperatures of maximum decomposition rates.

-

Analyze the DSC curve to determine if the decomposition processes are endothermic or exothermic.

-

-

Reproducibility: Run replicate samples to ensure the reproducibility of the thermal decomposition profile.

-

Baseline Correction: Perform a blank run with an empty crucible to establish a stable baseline for both TGA and DSC signals.

-

Evolved Gas Analysis (EGA): For a more detailed understanding of the decomposition pathway, couple the TGA instrument to a mass spectrometer (MS) or a Fourier-transform infrared spectrometer (FTIR) to identify the gaseous species evolved during decomposition.[1]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Determination of the vapour pressure curves and vaporization enthalpies of hafnium alkoxides using thermogravimetric analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novel halogenated cyclopentadienyl hafnium precursor for atomic layer deposition of high-performance HfO2 thin film - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. Hafnium(IV) ethoxide | Hafnium tetraethanolate | C8H20HfO4 - Ereztech [ereztech.com]

- 7. strem.com [strem.com]

- 8. researchgate.net [researchgate.net]

- 9. e-asct.org [e-asct.org]

- 10. royalsocietypublishing.org [royalsocietypublishing.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility of Hafnium Ethoxide in Organic Solvents

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of Hafnium (IV) ethoxide (Hf(OC₂H₅)₄) in various organic solvents. As a critical precursor in materials science for the deposition of hafnium oxide (HfO₂) thin films in semiconductor manufacturing and other advanced applications, understanding its solubility is paramount for developing consistent and reliable solution-based processes.[1] This document delves into the theoretical principles governing the dissolution of hafnium ethoxide, offers qualitative solubility profiles across different solvent classes, and presents a detailed experimental protocol for the quantitative determination of its solubility, with special consideration for its air-sensitive nature.

Introduction to Hafnium Ethoxide and its Significance

Hafnium (IV) ethoxide is a metal alkoxide that serves as a key molecular precursor for the synthesis of hafnium-based materials.[1] Its primary application lies in the fabrication of high-κ dielectric gate oxides in modern transistors, where hafnium oxide has replaced silicon dioxide to enable further device scaling. The performance and quality of the deposited HfO₂ films are intrinsically linked to the purity and handling of the hafnium ethoxide precursor, making its interaction with solvents a critical area of study for process optimization.

Theoretical Framework for the Solubility of Hafnium Ethoxide

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which implies that substances with similar intermolecular forces are more likely to be miscible. For Hafnium ethoxide, a metal alkoxide, several factors influence its solubility in organic solvents.

2.1. Molecular Structure and Polarity

Hafnium ethoxide features a central hafnium atom bonded to four ethoxide (-OCH₂CH₃) groups. The significant difference in electronegativity between the hafnium and oxygen atoms imparts a considerable degree of polarity to the Hf-O bonds. However, the overall polarity of the molecule is influenced by its geometry. In its monomeric form, the tetrahedral arrangement of the ethoxide groups can lead to a relatively low net dipole moment.

2.2. Intermolecular Forces and Oligomerization

A key characteristic of many metal alkoxides is their tendency to form oligomers (dimers, trimers, etc.) in solution.[2] This association occurs through the bridging of alkoxide groups between metal centers, allowing the metal to expand its coordination sphere. The extent of oligomerization is influenced by the steric bulk of the alkoxide groups.[2] Less bulky groups, like ethoxides, favor oligomerization, which can, in turn, affect solubility. The formation of larger, less easily solvated oligomeric species can lead to reduced solubility.

2.3. Solute-Solvent Interactions

The dissolution of Hafnium ethoxide involves the disruption of the intermolecular forces within the solid lattice and the formation of new interactions between the solute and solvent molecules.

-

Van der Waals Forces: These are present in all systems and will be the primary mode of interaction in non-polar solvents.

-

Dipole-Dipole Interactions: In polar aprotic solvents, the positive end of the solvent's dipole will be attracted to the electron-rich oxygen atoms of the ethoxide ligands, while the negative end will interact with the electropositive hafnium center.

-

Hydrogen Bonding: Hafnium ethoxide does not possess hydrogen bond donors, but the oxygen atoms of the ethoxide ligands can act as hydrogen bond acceptors. This allows for interactions with protic solvents, although this often leads to reaction rather than simple dissolution.

Qualitative Solubility Profile of Hafnium Ethoxide

Based on its chemical properties and the general behavior of metal alkoxides, the following qualitative solubility profile for Hafnium ethoxide can be predicted:

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale and Remarks |

| Non-Polar Aprotic | Hexane, Toluene, Benzene | Soluble | The primary intermolecular forces are van der Waals interactions, which are compatible with the hydrocarbon nature of the ethoxide chains. Several sources explicitly state its solubility in hydrocarbons.[3][4][5] |

| Polar Aprotic | Tetrahydrofuran (THF), Diethyl ether | Likely Soluble | The ether oxygen can coordinate to the hafnium center, aiding in the dissolution of oligomeric species. These solvents are generally good at dissolving metal-organic compounds. |

| Polar Protic | Ethanol, Methanol, Water | Reactive | Hafnium ethoxide is highly sensitive to moisture and will react exothermically with water and other protic solvents, leading to hydrolysis and the formation of hafnium hydroxides or oxides and ethanol. While it may be soluble in its parent alcohol (ethanol) to some extent, this is often limited, and alcohol exchange reactions can occur with other alcohols. |

| Halogenated | Dichloromethane, Chloroform | Likely Soluble | These solvents possess moderate polarity and are generally good solvents for a wide range of organic and organometallic compounds. |

| Reactive Solvents | Ketones (e.g., Acetone), Esters (e.g., Ethyl Acetate) | Reactive | Hafnium ethoxide is reported to react with ketones and esters.[3][4][5] These reactions can involve the carbonyl group and lead to the decomposition of the alkoxide. |

Experimental Determination of Solubility

Due to the air-sensitive nature of Hafnium ethoxide, its solubility must be determined using techniques that rigorously exclude atmospheric moisture and oxygen. The following is a generalized gravimetric protocol.

4.1. Safety Precautions

Hafnium ethoxide is a flammable solid and an irritant. All handling should be performed in a well-ventilated area, preferably within a glovebox or under an inert atmosphere using Schlenk techniques. Appropriate personal protective equipment (PPE), including safety glasses, flame-retardant lab coat, and compatible gloves, must be worn.

4.2. Materials and Equipment

-

Hafnium (IV) ethoxide

-

Anhydrous organic solvent of interest

-

Glovebox or Schlenk line with a supply of inert gas (e.g., Argon or Nitrogen)

-

Analytical balance

-

Schlenk flask with a magnetic stir bar

-

Constant temperature bath

-

Syringes and cannulas for liquid transfer

-

Filter cannula or a filtration apparatus suitable for air-sensitive techniques

-

Pre-weighed collection flask

-

Vacuum pump

4.3. Experimental Workflow Diagram

Caption: Experimental workflow for the gravimetric determination of Hafnium ethoxide solubility.

4.4. Step-by-Step Protocol

-

Preparation (Inert Atmosphere):

-

Thoroughly dry all glassware in an oven at >120°C for several hours and cool under a stream of inert gas or in a desiccator.

-

Ensure the solvent to be used is anhydrous, for example, by distillation from a suitable drying agent or by passing it through a column of activated alumina.

-

Inside a glovebox or using a Schlenk line, add an excess amount of Hafnium ethoxide to a pre-weighed Schlenk flask equipped with a magnetic stir bar. Record the mass of the flask and the Hafnium ethoxide.

-

-

Equilibration:

-

Add a known volume of the anhydrous solvent to the Schlenk flask.

-

Seal the flask and place it in a constant temperature bath.

-

Stir the mixture vigorously for an extended period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

After the equilibration period, turn off the stirring and allow the undissolved solid to settle completely, leaving a clear supernatant.

-

-

Sampling and Analysis:

-

Carefully transfer a known volume of the clear supernatant to a pre-weighed collection flask using a filter cannula to avoid transferring any solid particles.

-

Remove the solvent from the collection flask under vacuum to leave behind the dissolved Hafnium ethoxide.

-

Once the solvent is completely removed, carefully weigh the collection flask containing the solid residue.

-

-

Calculation:

-

Calculate the mass of the dissolved Hafnium ethoxide by subtracting the initial mass of the empty collection flask from the final mass.

-

The solubility can then be expressed in various units, such as grams per 100 mL of solvent or moles per liter.

-

Factors Influencing the Solubility of Hafnium Ethoxide

-

Temperature: The solubility of solids in liquids generally increases with temperature. However, for some systems, this relationship can be more complex. It is crucial to determine solubility at the specific temperature relevant to the intended application.

-

Purity of Hafnium Ethoxide: Impurities, particularly hydrolysis products, can significantly impact the measured solubility. It is essential to use a high-purity, anhydrous starting material.

-

Solvent Purity: The presence of water or other reactive impurities in the solvent will lead to the decomposition of Hafnium ethoxide and inaccurate solubility measurements.

Conclusion

References

-

Gelest, Inc. (n.d.). Metal Alkoxides and Diketonates. Retrieved from [Link]

- Bradley, D. C., Mehrotra, R. C., & Rothwell, I. P. (2001).

- Mehrotra, R. C. (1954). The Reaction of the Alkoxides of Titanium, Zirconium and Hafnium with Esters. Journal of the American Chemical Society, 76(8), 2266-2267.

-

Wikipedia. (n.d.). Titanium ethoxide. Retrieved from [Link]

- Ko, D. H., et al. (2012). Chemisorption and Surface Reaction of Hafnium Precursors on the Hydroxylated Si(100) Surface. The Journal of Physical Chemistry C, 116(32), 17096-17104.

- Boyle, T. J., et al. (2006).

- Turova, N. Y., et al. (2002). Metal Oxoalkoxides. Synthesis, Properties and Structures. Russian Chemical Reviews, 71(11), 825-848.

- Jones, A. C., & Hitchman, M. L. (Eds.). (2009).

- Fisher Scientific. (2025). SAFETY DATA SHEET: Hafnium ethoxide.

- Shriver, D. F., & Drezdzon, M. A. (1986). The Manipulation of Air-Sensitive Compounds. John Wiley & Sons.

- Kher, S. S., & Spencer, J. T. (1994). Thermal Decomposition of Hafnium Ethoxide-Mollecular Precursor for Hafnia Dielectric Thin Films. Journal of Materials Science Letters, 13(24), 1776-1778.

Sources

- 1. researchgate.net [researchgate.net]

- 2. gelest.com [gelest.com]

- 3. Alkoxides of group 4 metals containing the bis(imino)phenoxide ligand: synthesis, structural characterization and polymerization studies - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. IUPAC-NIST Solubilities Database [srdata.nist.gov]

- 5. Hafnium ethoxide, 99.9% (metals basis) 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

Hafnium Ethoxide as a Precursor for Hafnium Oxide Nanomaterials: An In-depth Technical Guide

Foreword: The Strategic Choice of Precursor in Nanomaterial Synthesis

In the pursuit of advanced nanomaterials, the selection of the precursor is a critical, foundational decision that dictates the trajectory of the entire synthesis process and ultimately defines the physicochemical properties of the end product. For researchers and drug development professionals navigating the landscape of high-k dielectrics, biocompatible imaging agents, and novel therapeutic carriers, hafnium oxide (HfO₂) nanoparticles have emerged as a material of significant interest. This guide provides a deep dive into the use of hafnium ethoxide (Hf(OCH₂CH₃)₄) as a precursor for the synthesis of these versatile nanomaterials, offering not just protocols, but the underlying scientific rationale to empower researchers in their experimental design.

Understanding Hafnium Ethoxide: Properties and Handling

Hafnium ethoxide is a metal-organic compound that serves as an excellent precursor for the synthesis of hafnium oxide nanomaterials, primarily through sol-gel methodologies. Its chemical structure, featuring a central hafnium atom bonded to four ethoxide groups, lends itself to controlled hydrolysis and condensation reactions.

Key Properties of Hafnium Ethoxide:

| Property | Value |

| Chemical Formula | C₈H₂₀HfO₄ |

| Molar Mass | 358.73 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in organic solvents (e.g., ethanol, toluene) |

| Reactivity | Highly sensitive to moisture |

Handling and Safety Precautions:

Hafnium ethoxide is a moisture-sensitive and flammable solid that requires careful handling to ensure both experimental success and personal safety.

-

Handling: All manipulations should be performed under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques) to prevent premature hydrolysis from atmospheric moisture.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, flame-retardant lab coat, and nitrile gloves.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from sources of ignition and moisture.

The Sol-Gel Pathway: A Controlled Route to Hafnium Oxide Nanomaterials

The sol-gel process is a versatile wet-chemical technique used for the fabrication of materials from a chemical solution which acts as a precursor for an integrated network (or gel) of discrete particles or network polymers. When using hafnium ethoxide, the process hinges on two fundamental reactions: hydrolysis and condensation.

The Chemistry of Transformation: Hydrolysis and Condensation

The conversion of hafnium ethoxide to hafnium oxide via the sol-gel method is a stepwise process that allows for precise control over the final material properties.

-

Hydrolysis: In the presence of water, the ethoxide groups (-OCH₂CH₃) are replaced by hydroxyl groups (-OH). This reaction is typically catalyzed by an acid or a base.

Hf(OCH₂CH₃)₄ + 4H₂O → Hf(OH)₄ + 4CH₃CH₂OH

-

Condensation: The newly formed hafnium hydroxide molecules then undergo condensation to form hafnium-oxygen-hafnium (Hf-O-Hf) bridges, releasing water or ethanol in the process. This step leads to the formation of a three-dimensional oxide network, or a gel.

2Hf(OH)₄ → (HO)₃Hf-O-Hf(OH)₃ + H₂O

The rate of these reactions can be tailored by controlling parameters such as the water-to-precursor ratio, the type and concentration of the catalyst, and the reaction temperature. This control is paramount in dictating the size, morphology, and crystallinity of the resulting hafnium oxide nanoparticles.

Visualizing the Sol-Gel Workflow

The following diagram illustrates the key stages of the sol-gel synthesis of hafnium oxide nanoparticles from hafnium ethoxide.

Caption: Workflow for sol-gel synthesis of HfO₂ nanoparticles.

Experimental Protocol: A Step-by-Step Guide

This section provides a detailed, self-validating protocol for the synthesis of hafnium oxide nanoparticles using hafnium ethoxide as the precursor. The causality behind each step is explained to provide a deeper understanding of the process.

Materials and Reagents

-

Hafnium (IV) ethoxide (Hf(OC₂H₅)₄)

-

Absolute Ethanol (EtOH)

-

Deionized Water (H₂O)

-

Nitric Acid (HNO₃) or Ammonium Hydroxide (NH₄OH) as a catalyst

-

Toluene (optional, for non-aqueous synthesis)

Synthesis Procedure

-

Precursor Solution Preparation:

-

In a glovebox or under a nitrogen atmosphere, dissolve a specific amount of hafnium ethoxide in absolute ethanol to achieve the desired concentration (e.g., 0.1 M). Stir the solution until the precursor is completely dissolved.

-

Rationale: The inert atmosphere is crucial to prevent uncontrolled hydrolysis of the hafnium ethoxide by ambient moisture, which would lead to a lack of reproducibility. Ethanol acts as a solvent and also participates in the reaction equilibrium.

-

-

Hydrolysis and Condensation:

-

Prepare a separate solution of deionized water, ethanol, and a catalyst. The molar ratio of water to hafnium ethoxide is a critical parameter and typically ranges from 1:1 to 4:1. The catalyst (e.g., a few drops of nitric acid for acid catalysis or ammonium hydroxide for base catalysis) is added to this solution.

-

Slowly add the water-ethanol-catalyst solution dropwise to the hafnium ethoxide solution under vigorous stirring.

-

Rationale: The dropwise addition ensures a controlled hydrolysis rate, which is essential for forming uniform nanoparticles. The choice of catalyst influences the gelation time and the morphology of the resulting nanoparticles. Acid catalysis generally leads to faster gelation and more linear polymer-like networks, while base catalysis results in more particulate sols.

-

-

Gelation and Aging:

-